N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine
CAS No.:
Cat. No.: VC16212829
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO |
|---|---|
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | N-(4-tert-butylphenyl)oxan-4-amine |
| Standard InChI | InChI=1S/C15H23NO/c1-15(2,3)12-4-6-13(7-5-12)16-14-8-10-17-11-9-14/h4-7,14,16H,8-11H2,1-3H3 |
| Standard InChI Key | RMNHAUBBRAOIIU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC2CCOCC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a tetrahydropyran ring—a six-membered oxygen-containing heterocycle—with an amine group (-NH) at the 4-position. Attached to this amine is a phenyl ring substituted with a tert-butyl group (-C(CH)) at the para position. This combination of a rigid oxygen heterocycle and a bulky hydrophobic substituent confers unique stereoelectronic properties, influencing its reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
The tert-butyl group enhances lipophilicity, making the compound soluble in organic solvents like dichloromethane and ethyl acetate, while the amine group allows for hydrogen bonding in polar environments .
Synthesis and Industrial Production
Synthetic Routes
While explicit protocols for N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine are scarce, analogous compounds suggest a multi-step approach:
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Formation of Tetrahydropyran-4-amine Core:
The tetrahydropyran ring is typically synthesized via cyclization of 1,5-diols or reduction of pyranone derivatives. For example, tetrahydro-2H-pyran-4-one can be converted to the corresponding amine through reductive amination using ammonium acetate and sodium cyanoborohydride . -
Introduction of tert-Butylphenyl Group:
A Suzuki-Miyaura cross-coupling reaction is employed to attach the aryl group. This involves reacting tetrahydropyran-4-amine with 4-(tert-butyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., NaCO) under inert conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NHOAc, NaBHCN, MeOH | 70–85% |
| Suzuki Coupling | Pd(PPh), NaCO, DME | 60–75% |
Industrial-Scale Optimization
Large-scale production may utilize continuous flow reactors to enhance efficiency and safety. Catalytic systems are optimized for turnover frequency (TOF), with palladium nanoparticles on carbon (Pd/C) showing promise for reducing metal leaching .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The primary amine undergoes oxidation with hydrogen peroxide () to form nitroso () or nitro () derivatives, depending on reaction time and temperature.
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Reduction: Lithium aluminum hydride () reduces the amine to secondary or tertiary amines, enabling diversification of the nitrogen center .
Electrophilic Aromatic Substitution
The tert-butyl group directs electrophiles to the meta position of the phenyl ring. Bromination with in acetic acid yields mono- or di-substituted products, useful in further functionalization.
Table 3: Common Reactions and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Oxidation | , | Nitroso/Nitro derivatives |
| Bromination | , | 3-Bromo-4-(tert-butyl)phenyl analog |
Industrial and Material Science Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Heck and Sonogashira reactions by stabilizing metal centers .
Polymer Science
Incorporated into epoxy resins, it enhances thermal stability (decomposition temperature >300°C) and mechanical strength due to rigid aromatic and heterocyclic motifs.
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